molecular formula C18H16N2O3S B14514520 Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate CAS No. 63254-44-4

Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate

Cat. No.: B14514520
CAS No.: 63254-44-4
M. Wt: 340.4 g/mol
InChI Key: YVJSOCNTELGWAP-UHFFFAOYSA-N
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Description

Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate is a compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzimidazole ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate involves its interaction with biological targets, primarily enzymes. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.

    Carbendazim: A fungicide used in agriculture.

Uniqueness: Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the oxobutanoate moiety enhances its potential as a versatile intermediate in organic synthesis and its biological activity .

Properties

CAS No.

63254-44-4

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

benzyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-oxobutanoate

InChI

InChI=1S/C18H16N2O3S/c1-12(21)16(17(22)23-11-13-7-3-2-4-8-13)24-18-19-14-9-5-6-10-15(14)20-18/h2-10,16H,11H2,1H3,(H,19,20)

InChI Key

YVJSOCNTELGWAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)OCC1=CC=CC=C1)SC2=NC3=CC=CC=C3N2

Origin of Product

United States

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